DUPA(OtBu)-OH, or 2-(3,4-dihydroxyphenyl)-2-(1H-imidazol-1-yl)-N,N-diethylacetamide, is a compound notable for its applications in medicinal chemistry, particularly in the development of targeted therapies for various cancers. The compound is a derivative of the amino acid glutamic acid, modified to enhance its solubility and stability. It has garnered attention due to its potential as a targeting agent for prostate-specific membrane antigen, making it significant in the context of prostate cancer treatment.
The synthesis of DUPA(OtBu)-OH has been documented in various studies focusing on solid-phase peptide synthesis and its applications in drug development. Its utility as a building block for more complex molecules has been explored in the context of creating ligands that target specific cancer cells, thereby improving therapeutic efficacy.
DUPA(OtBu)-OH can be classified under:
The synthesis of DUPA(OtBu)-OH typically involves solid-phase peptide synthesis techniques. The process begins with the attachment of the compound to a resin, followed by a series of coupling reactions. The following steps outline the general method:
The entire synthesis process can be monitored through techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, which confirm the identity and purity of the synthesized compound.
DUPA(OtBu)-OH features a complex molecular structure that includes:
The molecular formula for DUPA(OtBu)-OH is . The molecular weight is approximately 281.31 g/mol.
DUPA(OtBu)-OH participates in several chemical reactions typical of amino acid derivatives:
The efficiency of these reactions can be assessed using analytical techniques such as mass spectrometry and NMR spectroscopy, confirming successful bond formation or cleavage.
DUPA(OtBu)-OH acts primarily by binding to prostate-specific membrane antigens on cancer cells. This binding facilitates targeted delivery of therapeutic agents directly to tumor sites, enhancing treatment efficacy while minimizing systemic toxicity.
Studies have shown that compounds like FITC-DUPA exhibit high binding affinity (Kd values around 30 pM) for prostate-specific membrane antigens, underscoring their potential in targeted cancer therapies.
DUPA(OtBu)-OH has several scientific uses, particularly in:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2